molecular formula C8H10N4 B13613422 1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine

1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine

Cat. No.: B13613422
M. Wt: 162.19 g/mol
InChI Key: DTBBKOBSPIWPSH-UHFFFAOYSA-N
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Description

1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an ethyl group at the nitrogen atom and an amine group at the fourth position of the pyridine ring makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-ethyl-3-amino-1H-pyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.

Scientific Research Applications

1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-ethylpyrazolo[3,4-c]pyridin-4-amine

InChI

InChI=1S/C8H10N4/c1-2-12-8-5-10-4-7(9)6(8)3-11-12/h3-5H,2,9H2,1H3

InChI Key

DTBBKOBSPIWPSH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CN=C2)N

Origin of Product

United States

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